4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group, an acetyl group, and a carbonitrile group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves the reaction of 3-chlorophenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives.
Scientific Research Applications
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carboxamide: Similar in structure but with a carboxamide group instead of a carbonitrile group.
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-methanol: Contains a hydroxyl group instead of a carbonitrile group.
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-amine: Features an amine group in place of the carbonitrile group.
Uniqueness
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTFPWUPUSCISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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